methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
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Overview
Description
Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It has gained significant attention due to its potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Corynoxine B is known for its ability to induce autophagy, a cellular process that helps in the degradation and recycling of cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions
Corynoxine B can be synthesized through various chemical reactions. One common method involves the extraction of the compound from Uncaria rhynchophylla using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Corynoxine B.
Industrial Production Methods
Industrial production of Corynoxine B typically involves large-scale extraction from Uncaria rhynchophylla. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography and crystallization to obtain high-purity Corynoxine B.
Chemical Reactions Analysis
Types of Reactions
Corynoxine B undergoes several types of chemical reactions, including:
Oxidation: Corynoxine B can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Corynoxine B into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Corynoxine B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Corynoxine B can lead to the formation of oxindole derivatives, while reduction can yield reduced alkaloid forms.
Scientific Research Applications
Corynoxine B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study autophagy-inducing properties.
Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
Corynoxine B exerts its effects primarily through the induction of autophagy. It interacts with multiple proteins in the PI3K III complex to control autophagic activity. High mobility group box 1 (HMGB1) is a nuclear protein that transports to the cytoplasm and interacts with Beclin 1 to positively regulate autophagy. This process helps in the degradation of toxic aggregate-prone proteins and impaired organelles, thereby providing neuroprotection.
Comparison with Similar Compounds
Corynoxine B is unique due to its potent autophagy-inducing properties. Similar compounds include:
Corynoxine: An enantiomer of Corynoxine B, also induces autophagy but through different pathways.
Corynoxeine: Another alkaloid from Uncaria rhynchophylla with neuroprotective effects.
Isorhynchophylline: Known for its neuroprotective properties against beta-amyloid-induced neurotoxicity.
Rhynchophylline: Exhibits neuroprotective effects by inhibiting intracellular calcium overloading and tau protein hyperphosphorylation.
Corynoxine B stands out due to its specific interaction with the PI3K III complex and its ability to enhance autophagy, making it a promising candidate for therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15+,19+,22-/m1/s1 |
InChI Key |
DAXYUDFNWXHGBE-KFFVICKMSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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